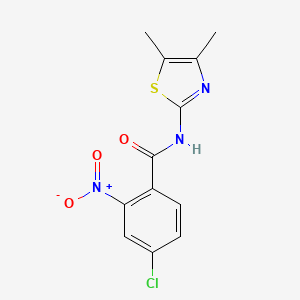![molecular formula C18H19ClFNO2 B5702755 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide, commonly known as 'Fenofibrate', is a synthetic fibric acid derivative that is widely used in the treatment of hyperlipidemia and dyslipidemia. Fenofibrate is a potent lipid-modifying agent that lowers triglycerides and increases high-density lipoprotein (HDL) cholesterol levels in the blood. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various cardiovascular and metabolic diseases.
作用機序
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a decrease in circulating triglyceride levels and an increase in 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a wide range of biochemical and physiological effects, including:
- Decreased circulating triglyceride levels
- Increased this compound cholesterol levels
- Decreased low-density lipoprotein (LDL) cholesterol levels
- Increased fatty acid oxidation
- Decreased inflammation
- Increased insulin sensitivity
- Decreased oxidative stress
実験室実験の利点と制限
Fenofibrate is a widely used lipid-modifying agent that has been extensively studied in both in vitro and in vivo experiments. Its lipid-lowering effects make it a valuable tool for studying the role of lipids in various disease states, while its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various cardiovascular and metabolic diseases. However, like all drugs, Fenofibrate has its limitations and should be used with caution in certain populations, such as those with liver or kidney disease.
将来の方向性
There are several future directions for research on Fenofibrate, including:
- Further investigation of its anti-inflammatory and antioxidant properties and their potential therapeutic implications
- Exploration of its effects on other metabolic pathways, such as glucose metabolism and insulin signaling
- Development of new formulations and delivery methods to improve its efficacy and reduce side effects
- Investigation of its potential as a treatment for other diseases, such as non-alcoholic fatty liver disease and Alzheimer's disease.
合成法
Fenofibrate can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 4-fluorobenzyl cyanide to form 4-chlorophenyl 4-fluorobenzyl ether. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, Fenofibrate.
科学的研究の応用
Fenofibrate has been extensively studied for its therapeutic potential in the treatment of various cardiovascular and metabolic diseases, including hyperlipidemia, dyslipidemia, atherosclerosis, and diabetes. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on cardiovascular and metabolic health.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-18(2,23-16-9-5-14(19)6-10-16)17(22)21-12-11-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWHOOBWCBHEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)
![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)


![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)

